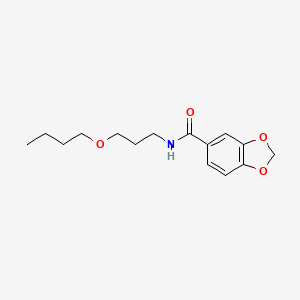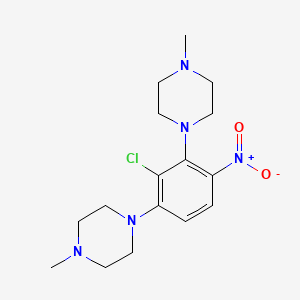![molecular formula C13H20N2O4S B5090556 N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5090556.png)
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as MLN8054, is a chemical compound that has gained significant attention in the field of cancer research. This compound belongs to a class of drugs called Aurora kinase inhibitors, which are known to inhibit the activity of Aurora kinases, a family of serine/threonine kinases that play a crucial role in cell division and proliferation. In
Wirkmechanismus
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide inhibits the activity of Aurora kinase A by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the disruption of the mitotic spindle formation and the induction of mitotic arrest, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to induce mitotic arrest and apoptosis in cancer cells in vitro and in vivo. In addition, it has been shown to inhibit tumor growth in various mouse models of cancer. However, it has also been reported to cause some toxicity in normal cells, particularly in the bone marrow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments is its selectivity for Aurora kinase A, which allows for the specific inhibition of this kinase without affecting other kinases. However, its toxicity in normal cells can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of interest is the development of more potent and selective Aurora kinase inhibitors. In addition, the combination of N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide with other chemotherapeutic agents has been explored as a potential strategy to enhance its anti-tumor activity. Finally, the identification of biomarkers that can predict the response to N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide treatment in cancer patients is an area of active research.
Synthesemethoden
The synthesis of N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide involves a series of chemical reactions, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with isopropylamine and sodium hydride to form N-(2-methoxybenzoyl)-N'-isopropylurea. This intermediate compound is then reacted with p-toluenesulfonyl chloride and triethylamine to form N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential use in cancer treatment. Aurora kinases are known to be overexpressed in many types of cancer, and their inhibition has been shown to inhibit tumor growth and induce apoptosis. N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to selectively inhibit Aurora kinase A, which is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-13(16)14-11-8-10(6-7-12(11)19-4)20(17,18)15-9(2)3/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJZLWMPZEGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![2'-[(2,4-dichlorophenyl)amino]-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5090519.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)


![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)